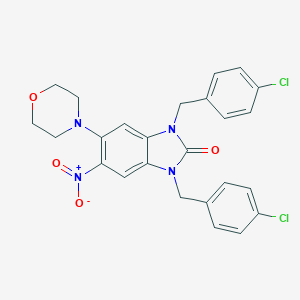
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes chlorobenzyl, morpholinyl, and nitro groups attached to a benzimidazole core.
Métodos De Preparación
The synthesis of 1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, morpholine, and nitrobenzene derivatives.
Reaction Conditions: The key steps include nucleophilic substitution reactions, cyclization, and nitration. The reactions are often carried out under controlled temperatures and in the presence of catalysts or reagents like sodium hydride or potassium carbonate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as DNA synthesis or cell division.
Pathways Involved: It may inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death.
Comparación Con Compuestos Similares
1,3-BIS(4-CHLOROBENZYL)-5-MORPHOLINO-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(4-chlorobenzyl)-5-(piperidin-4-yl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one and 1,3-bis(4-chlorobenzyl)-5-(pyrrolidin-4-yl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one share structural similarities.
Uniqueness: The presence of the morpholinyl group in this compound may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C25H22Cl2N4O4 |
|---|---|
Peso molecular |
513.4g/mol |
Nombre IUPAC |
1,3-bis[(4-chlorophenyl)methyl]-5-morpholin-4-yl-6-nitrobenzimidazol-2-one |
InChI |
InChI=1S/C25H22Cl2N4O4/c26-19-5-1-17(2-6-19)15-29-22-13-21(28-9-11-35-12-10-28)24(31(33)34)14-23(22)30(25(29)32)16-18-3-7-20(27)8-4-18/h1-8,13-14H,9-12,15-16H2 |
Clave InChI |
QPTMHROPVXESPD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















